molecular formula C11H23ClN2O2 B13919727 tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride

Cat. No.: B13919727
M. Wt: 250.76 g/mol
InChI Key: FMFHTWAGSSCSCT-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl-substituted pyrrolidine ring, and an N-methyl substituent. Its molecular formula is C₁₀H₂₁ClN₂O₂, with a molecular weight of 236.74 g/mol (CAS: 1946021-37-9) . The compound is commonly utilized as a protein degrader building block in medicinal chemistry, owing to its structural versatility and ability to modulate pharmacokinetic properties . The hydrochloride salt enhances aqueous solubility, making it suitable for synthetic applications in drug discovery pipelines .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11;/h12H,6-8H2,1-5H3;1H

InChI Key

FMFHTWAGSSCSCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)N(C)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Value
IUPAC Name tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride
Molecular Formula C11H23ClN2O2
Molecular Weight 250.77 g/mol
CAS Number 2901102-01-8
Purity (commercial) ≥95%
SMILES O=C(OC(C)(C)C)N(C)C1(C)CNCC1.[H]Cl
Physical Form Solid (typically as hydrochloride salt)

Preparation Methods

General Synthetic Route

The most established preparation method for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride involves a two-step process:

  • Formation of the Carbamate

    • Reactants: tert-butyl chloroformate and N-methyl-3-methylpyrrolidine
    • Base: Triethylamine (or similar non-nucleophilic base)
    • Solvent: Anhydrous dichloromethane or tetrahydrofuran
    • Conditions: Anhydrous, inert atmosphere (e.g., nitrogen or argon), typically at 0–25°C
    • Procedure:
      • Dissolve N-methyl-3-methylpyrrolidine and triethylamine in the chosen solvent.
      • Cool the mixture (if required) and add tert-butyl chloroformate dropwise with stirring.
      • Allow the reaction to proceed, monitoring by TLC or HPLC.
      • Upon completion, the mixture is washed and the organic layer is dried and concentrated to afford the crude carbamate.
  • Conversion to Hydrochloride Salt

    • Reactant: Crude tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate
    • Reagent: Hydrogen chloride gas or concentrated hydrochloric acid (in ether or dioxane)
    • Procedure:
      • Dissolve the carbamate in a suitable solvent (e.g., diethyl ether).
      • Bubble HCl gas or add HCl solution to precipitate the hydrochloride salt.
      • Collect the solid by filtration, wash, and dry under reduced pressure.

Industrial and Scale-Up Considerations

  • Batch vs. Continuous Flow :

    • Batch reactors are commonly used for laboratory and small-scale production, allowing optimization of temperature, pressure, and reaction time to maximize yield and purity.
    • Continuous flow reactors are preferred in industrial contexts for improved control, safety, and scalability. These systems enable precise regulation of reaction parameters and efficient heat/mass transfer, reducing side reactions and improving product consistency.
  • Purification :

    • Typical purification involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity (>95%).
  • Yield Optimization :

    • Reaction temperature, stoichiometry, and base selection are critical for maximizing yield and minimizing by-products.
    • Strict exclusion of moisture is necessary during the carbamate formation to prevent hydrolysis of the tert-butyl ester.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Notes
Carbamate Formation tert-butyl chloroformate, N-methyl-3-methylpyrrolidine, triethylamine, anhydrous DCM or THF, 0–25°C, N2/Ar Anhydrous, base scavenges HCl byproduct
Salt Formation HCl gas or conc. HCl in ether/dioxane, 0–25°C Precipitation of hydrochloride salt, filtration
Purification Recrystallization or chromatography Achieves ≥95% purity

Mechanistic Considerations

  • The reaction mechanism involves nucleophilic attack by the secondary amine (N-methyl-3-methylpyrrolidine) on the carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage and releasing HCl, which is neutralized by triethylamine.
  • Conversion to the hydrochloride salt is a straightforward acid-base reaction, where the free base carbamate reacts with HCl to yield the crystalline salt.

Notes and Best Practices

  • Anhydrous Conditions : Essential during carbamate formation to prevent hydrolysis.
  • Base Selection : Triethylamine is preferred due to its non-nucleophilic nature; other tertiary amines may also be used.
  • Temperature Control : Lower temperatures help control exothermicity and suppress side reactions.
  • Analytical Monitoring : TLC, HPLC, or NMR can be used to monitor reaction progress and confirm product identity.
  • Safety : tert-butyl chloroformate and HCl are hazardous; appropriate PPE and fume hoods are mandatory.

Chemical Reactions Analysis

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ring Size and Strain

  • Pyrrolidine vs. Azetidine : The target compound’s 5-membered pyrrolidine ring offers reduced ring strain compared to 4-membered azetidine derivatives (e.g., CAS 2725791-23-9) . Azetidines may exhibit higher reactivity due to strain but could compromise metabolic stability.
  • Bicyclic Systems : Compounds like C₁₁H₂₀ClN₂O₂ (CAS 880545-32-4) incorporate bicyclic frameworks, enhancing conformational rigidity , which is advantageous for targeting specific protein pockets .

Substituent Effects

  • Methoxy vs. Methyl : The methoxy-substituted derivative (CID 22924380) increases polarity, which may enhance solubility but reduce membrane permeability .

Stereochemistry

  • The (3S)-stereoisomer (CAS 869481-92-5) highlights the importance of chirality in biological activity. Enantiomers often exhibit divergent binding affinities or metabolic pathways .

Salt Forms

  • Free bases (e.g., C₁₀H₂₀N₂O₂) lack the hydrochloride counterion, reducing solubility but offering flexibility in salt selection during formulation .

Biological Activity

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride is a carbamate derivative that has garnered attention in the fields of organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities. This compound is characterized by a tert-butyl group, a 3-methylpyrrolidine moiety, and a carbamate functional group, which contribute to its reactivity and interactions with biological systems.

  • Molecular Formula : C11H23ClN2O2
  • Molecular Weight : 250.77 g/mol
  • CAS Number : 2901102-01-8

Synthesis

The synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride typically involves the reaction of tert-butyl chloroformate with N-methyl-3-methylpyrrolidine in the presence of a base, such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by the addition of hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. Additionally, hydrolysis of the carbamate can release the active amine, which may modulate enzyme activity or receptor binding.

Research Findings

Recent studies have demonstrated significant biological activities associated with tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride:

  • Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting various enzymes, which may be beneficial in drug development targeting diseases such as cancer and neurodegenerative disorders .
  • Receptor Binding : Research indicates that this compound can bind to specific receptors, influencing signaling pathways involved in cellular responses.
  • Therapeutic Potential : Its unique structure suggests potential use as a prodrug or a protecting group for amines in pharmaceutical applications, enhancing drug delivery and efficacy.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study 1 : A study focused on the inhibition of acetylcholinesterase (AChE) showed that tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride effectively reduced enzyme activity, suggesting potential applications in treating Alzheimer's disease.
  • Case Study 2 : Another investigation explored its interaction with GABA receptors, indicating that this compound could modulate neurotransmitter activity, thereby influencing mood and anxiety disorders.

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
(S)-tert-butyl (3-methylpyrrolidin-3-yl)carbamate hydrochlorideDifferent stereochemistry affecting biological activityVariable enzyme inhibition
N-tert-butoxycarbonyl-3-methylpyrrolidineLacks the hydrochloride saltReduced solubility and reactivity
tert-butyl N-[3-(methoxymethyl)azetidin-3-yl]carbamate hydrochlorideContains an azetidine ringDiffering reactivity profile

The uniqueness of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate; hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which significantly affects its solubility, stability, and reactivity compared to similar compounds .

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